2-[(Pyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
2-[(Pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-2-carboxaldehyde and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrrolidine-pyridine compounds .
Scientific Research Applications
2-[(Pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-2-pyrrolidinyl)pyridine: Similar structure but with a methyl group on the pyrrolidine ring.
2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine: Features additional methyl groups on both the pyridine and pyrrolidine rings.
Uniqueness
2-[(Pyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with tailored biological activities .
Properties
CAS No. |
933701-75-8 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2 |
InChI Key |
GCSIIAQHFHXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=N2 |
Origin of Product |
United States |
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